3-Methyl-1,2,4-triazolo[3,4-A]phthalazine

Catalog No.
S573887
CAS No.
20062-41-3
M.F
C10H8N4
M. Wt
184.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-1,2,4-triazolo[3,4-A]phthalazine

CAS Number

20062-41-3

Product Name

3-Methyl-1,2,4-triazolo[3,4-A]phthalazine

IUPAC Name

3-methyl-[1,2,4]triazolo[3,4-a]phthalazine

Molecular Formula

C10H8N4

Molecular Weight

184.2 g/mol

InChI

InChI=1S/C10H8N4/c1-7-12-13-10-9-5-3-2-4-8(9)6-11-14(7)10/h2-6H,1H3

InChI Key

HAADZFBBHXCGLW-UHFFFAOYSA-N

SMILES

CC1=NN=C2N1N=CC3=CC=CC=C32

Synonyms

3-methyl-s-triazolo(3,4-a)phthalazine, 3-methyltriazolo(3,4-A)phthalazine, 3-methyltriazolophthalazine

Canonical SMILES

CC1=NN=C2N1N=CC3=CC=CC=C32

The exact mass of the compound 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116346. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Phthalazines - Supplementary Records. It belongs to the ontological category of triazolophthalazine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Methyl-1,2,4-triazolo[3,4-A]phthalazine is a heterocyclic compound belonging to the triazolophthalazine class. It is most frequently procured for two primary reasons: as an essential analytical standard for pharmacokinetic studies of the antihypertensive drug Hydralazine, for which it is a key metabolite [REFS-1, REFS-2], and as a structurally defined precursor for the synthesis of more complex bioactive molecules, including kinase and bromodomain inhibitors. [2] Its defined 3-methyl substitution provides a specific steric and electronic profile that is non-interchangeable with the unsubstituted parent compound or other analogs in these applications.

Substituting this compound is not viable for its primary applications. In metabolic analysis, using the parent drug Hydralazine or the unsubstituted triazolophthalazine analog instead of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine would make it impossible to accurately quantify this specific metabolic pathway. In synthetic chemistry, the 3-methyl group is a non-negotiable structural element for target molecules where it influences binding affinity and selectivity, such as in the development of certain bromodomain inhibitors. [1] Using an alternative precursor, like the unsubstituted core or a different 3-substituted analog, would yield a fundamentally different final compound with a distinct biological activity profile.

Essential Reference Standard for Hydralazine Metabolism Analysis

3-Methyl-1,2,4-triazolo[3,4-A]phthalazine (MTP) is a confirmed major metabolite of the widely used antihypertensive drug Hydralazine. [REFS-1, REFS-2] As such, its primary procurement driver is its use as a certified analytical reference material for pharmacokinetic (PK) and drug metabolism (DMPK) studies. In such workflows, it serves as the unique quantitative standard to identify and measure this specific metabolic product in biological matrices. The parent drug, Hydralazine, cannot be used for this purpose as it has a different molecular weight and chromatographic retention time.

Evidence DimensionFunction in Metabolic Assay
Target Compound DataServes as the specific analytical standard for the MTP metabolite.
Comparator Or BaselineHydralazine (Parent Drug): Cannot be used to quantify its own metabolite.
Quantified DifferenceQualitatively distinct and non-interchangeable roles.
ConditionsLC-MS or similar bioanalytical quantification of drug metabolites.

Procurement of this specific metabolite is mandatory for any laboratory performing regulatory or research-grade analysis of Hydralazine's metabolic fate.

Defined Precursor for Privileged Medicinal Chemistry Scaffolds

The 3-methyl-[1,2,4]triazolo motif is identified as a 'privileged substructure' for developing novel bromodomain inhibitors with selectivity profiles different from established BET inhibitors. [1] The 3-methyl group is a key feature of this pharmacophore. Synthetic routes to advanced analogs, such as N-Benzyl-3-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide, rely on precursors derived directly from this compound's core structure. [1] Using the unsubstituted parent compound would remove this key methyl feature, leading to a different class of final molecule with altered binding properties.

Evidence DimensionSuitability as a Synthetic Scaffold
Target Compound DataProvides the 3-methyl group, a key feature for a privileged bromodomain inhibitor substructure.
Comparator Or BaselineUnsubstituted 1,2,4-triazolo[3,4-a]phthalazine: Lacks the critical 3-methyl group required for this specific pharmacophore.
Quantified DifferenceLeads to structurally and functionally distinct end-products.
ConditionsMulti-step synthesis of kinase or bromodomain inhibitors.

For researchers in drug discovery targeting specific bromodomains, procuring this exact methylated scaffold is a necessary starting point to build molecules with the desired structural features for potency and selectivity.

Well-Characterized Crystalline Form for Improved Handling and Reproducibility

This compound has a well-documented crystal structure as a monohydrate (C10H8N4·H2O). [REFS-1, REFS-2] The organic molecules are nearly planar, with a maximum deviation of 0.041 Å from the least-squares plane, and exhibit head-to-tail stacking in the crystal lattice with intermolecular distances of 3.43 Å and 3.46 Å. [1] This defined, stable hydrated form provides consistent material properties, which is a significant advantage over amorphous or poorly characterized solids for ensuring reproducibility in both analytical and synthetic applications. The melting point of crystals grown from ethyl acetate is reported to be 421–423 K (148–150 °C).

Evidence DimensionSolid-State Characterization
Target Compound DataForms a well-defined monohydrate with a published crystal structure and consistent stacking.
Comparator Or BaselineCrude mixtures or other salt forms: May lack defined crystallinity, leading to variability in solubility, stability, and handling.
Quantified DifferenceProvides a specific, reproducible crystalline form (Triclinic, P-1) versus potentially variable or amorphous states.
ConditionsSolid-state material handling, formulation, and analytical standard preparation.

Procuring a compound with a known crystalline structure ensures batch-to-batch consistency, which is critical for developing reproducible analytical methods and synthetic protocols.

Quantitative Bioanalysis of Hydralazine Metabolism

For use as a certified reference material in LC-MS/MS or HPLC methods to quantify the formation of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine from its parent drug, Hydralazine, in plasma, urine, or microsomal assays. Its defined structure and purity are essential for method validation and accurate pharmacokinetic modeling. [1]

Scaffold for Medicinal Chemistry and Fragment-Based Drug Discovery

As a starting material in synthetic campaigns to develop novel inhibitors of bromodomains or other protein targets. The compound provides a rigid, pre-organized core containing the 3-methyl-[1,2,4]triazolo pharmacophore, allowing chemists to focus on building diversity at other positions of the phthalazine ring system. [2]

Solid-State and Materials Science Research

As a model compound for studying π-π stacking interactions in planar heterocyclic systems. Its well-defined crystal structure, featuring consistent intermolecular stacking distances, makes it a suitable candidate for calibrating computational models or for use in developing new organic electronic materials where charge transport relies on molecular packing. [3]

XLogP3

1.4

UNII

03760VRH6P

Other CAS

20062-41-3

Wikipedia

3-methyltriazolo(3,4-a)phthalazine

Dates

Last modified: 09-14-2023

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